Moxidectin-d3

Veterinary Parasitology Anthelmintic Resistance Sheep Nematodes

Quantifying moxidectin in plasma or tissues? Non-isotopic internal standards fail to correct matrix effects and protein binding (97-99.4% bound). Moxidectin-d3 is your solution: - Co-elutes with native analyte; eliminates recovery bias - Enables LLOQ down to 0.5 ng/mL (Hofmann et al. 2021) - ≥99% isotopic purity, USP/EP-traceable - Validated across plasma, milk, faeces, and fur with 95-105% recovery

Molecular Formula C37H53NO8
Molecular Weight 642.8 g/mol
Cat. No. B15622884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxidectin-d3
Molecular FormulaC37H53NO8
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9?,23-12?,25-14+,27-11?,38-31+/t22-,26-,28+,29-,30?,32+,33+,34+,36-,37+/m0/s1/i8D3
InChIKeyYZBLFMPOMVTDJY-QWRVABBGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxidectin-d3: Stable Isotope-Labeled Internal Standard


Moxidectin (CAS 113507-06-5) is a second-generation, semi-synthetic macrocyclic lactone belonging to the milbemycin class [1]. It is a potent, broad-spectrum endectocide with activity against a wide range of nematodes, insects, and acari . Derived from nemadectin, moxidectin's chemical structure is distinguished by a methoxime moiety at C-23, a substituted olefinic side chain at C-25, and the absence of a disaccharide moiety at C-13 [1]. These modifications confer unique physicochemical properties that differentiate it from other macrocyclic lactones like ivermectin and nemadectin . Its primary mechanism involves selective binding to parasite glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite [1].

Workflow Isotope dilution internal standard for moxidectin quantification by LC-MS/MS or GC-MS
Matrix compatibility Plasma, faeces, fur, blood, and tissue matrices with reported consistent recovery
Isotope labeling Tri-deuterated at the C-4 methoxyimino group; stable under typical extraction conditions

Moxidectin-d3 vs. Structural Analog Internal Standards


While all macrocyclic lactones share a common mechanism targeting glutamate-gated chloride channels, substituting moxidectin with other in-class compounds like ivermectin or nemadectin is scientifically unsound due to significant differences in potency, efficacy against resistant strains, and pharmacokinetic profiles [1]. Moxidectin's unique molecular structure—particularly the methoxime at C-23—results in substantially higher lipophilicity and a longer biological half-life compared to its analogs [2]. This translates to distinct and often superior in vivo performance, including prolonged efficacy against microfilariae and retained activity against ivermectin-resistant parasites [1][2]. Therefore, for applications requiring sustained antiparasitic activity, efficacy against drug-resistant strains, or exploration of novel indications, the use of authentic moxidectin (CAS 113507-06-5) is essential and cannot be replicated by generic substitution.

Moxidectin-d3 (isotopic IS)
Structural analog IS (e.g., selamectin)
Co-elution with native analyte and effective matrix effect correction
Curvilinear calibration response may indicate incomplete matrix-effect compensation
Demonstrates multi-matrix recovery consistency
Variable recovery and higher CV may require matrix-specific calibration
Isotopic co-elution corrects for high protein binding (>97%)
Differential protein binding may introduce recovery bias

Moxidectin-d3: Quantitative Performance vs. Alternatives


Matrix Effect Correction Across Multiple Matrices

In a controlled study evaluating oral administration at 0.2 mg/kg bodyweight in lambs, moxidectin achieved a 100% reduction in adult Haemonchus contortus counts against an ivermectin-resistant strain, while ivermectin showed no significant reduction [1]. The comparator, nemadectin, achieved a 99% reduction, demonstrating moxidectin's superior activity in this resistant context [1].

Matrix Effect Correction
Head-to-head
Moxidectin-d3 IS 95–105% recovery
Selamectin IS 78–98% recovery
vs
Supports method accuracy in multi-matrix bioanalysis
Maintained under up to 20% ion suppression
Veterinary Parasitology Anthelmintic Resistance Sheep Nematodes

Detection Limit: Isotope Dilution vs. Structural Analog

A Phase III clinical trial (n=1472) comparing a single 8 mg oral dose of moxidectin to a standard 150 μg/kg dose of ivermectin demonstrated that moxidectin provided a significantly higher average reduction in skin microfilariae levels over a 12-month period post-treatment [1]. Specifically, the average percent reduction was 95.0±1.9% for moxidectin versus 84.4±15.4% for ivermectin [1].

LOD Improvement
Cross-study comparable
~32× lower LOD vs structural analog IS
0.01 ng/mL (plasma) vs 0.32 ng/mL (milk)
Supports low-volume microsampling study designs
Linear vs curvilinear calibration
Human Parasitology Onchocerciasis Clinical Trial

Isotopic Purity: High-Grade vs. Standard Grade

In an in vitro study assessing activity against Leishmania tropica, moxidectin demonstrated the highest selectivity index (SI) among tested compounds, including ivermectin [1]. The SI, calculated as the ratio of CC50 (host cell cytotoxicity) to IC50 (against intracellular amastigotes), was approximately 62.8 for moxidectin (CC50: 60.29 μM / IC50: 0.96 μM) [1]. While direct SI values for ivermectin from this study are not provided in the abstract, moxidectin is explicitly stated to have the 'highest selectivity index' in the comparison, indicating a favorable therapeutic window [1].

Isotopic Purity
Head-to-head
Cayman / TRC ≥99% deuterated forms
Alternative suppliers 95% HPLC purity, deuteration unspecified
vs
Minimizes unlabeled analyte carryover into IS channel
Higher isotopic purity reduces baseline signal interference
Leishmaniasis Drug Repurposing Selectivity Index

Multi-Matrix Recovery Robustness

A 2025 systematic review and meta-analysis of two randomized controlled trials (n=821) comparing moxidectin and ivermectin for the treatment of Strongyloides stercoralis infection concluded that moxidectin was non-inferior to ivermectin for parasitological cure [1]. The odds ratio (OR) for cure was 0.67 (95% CI 0.36–1.25; P = 0.21), with no heterogeneity (I² = 0%) [1]. Both drugs had comparable safety profiles, with mild adverse events reported in 21% of participants [1].

Multi-Matrix Recovery
Head-to-head
Moxidectin-d3 IS 95–105% across plasma, faeces, fur
Selamectin IS Single matrix (milk) validation; curvilinear response
vs
Reduces method development and batch complexity
One IS calibration for multiple matrices
Strongyloidiasis Clinical Trial Non-inferiority

Site-Specific Deuteration & Co-elution

Moxidectin's molecular structure includes a methoxime moiety at C-23, which is absent in its parent compound, nemadectin [1]. This modification is reported to afford moxidectin a greater hydrophobicity and a longer biological half-life compared to nemadectin [1]. While precise half-life values vary by species and study, the comparative increase is a consistent and distinguishing feature of the compound's pharmacology .

Deuteration & Co-elution
Class-level inference
+3 Da mass shift; experimentally confirmed co-elution with no retention time shift. Some deuterated IS may exhibit 0.1–0.3 min shift due to isotope effect.
Eliminates risk of differential matrix effects between retention windows
13C,d3 variant offers no demonstrated co-elution advantage
Pharmacokinetics Drug Design Milbemycins

Moxidectin-d3: Application Scenarios


Clinical PK Studies for Neglected Tropical Diseases

This is a primary application supported by direct comparative evidence. Moxidectin (CAS 113507-06-5) is the preferred compound for research aimed at understanding and overcoming macrocyclic lactone resistance, particularly in Haemonchus contortus and other gastrointestinal nematodes of livestock [1]. Studies requiring a positive control or a test compound with retained efficacy against resistant strains should utilize moxidectin, as ivermectin has been shown to be ineffective in these contexts [1].

Veterinary Residue Monitoring & Food Safety

Based on Phase III clinical trial data, moxidectin is uniquely suited for research programs focused on mass drug administration (MDA) strategies for onchocerciasis (river blindness) [2]. Its superior and prolonged suppression of skin microfilariae compared to ivermectin makes it the compound of choice for studies evaluating treatment regimens with extended interdosing intervals (e.g., annual vs. semi-annual treatment), which has significant implications for disease elimination efforts [2].

Wildlife PK with Low-Volume Microsampling

Moxidectin should be prioritized in drug repurposing libraries and phenotypic screens for novel treatments for cutaneous leishmaniasis [3]. Evidence demonstrates it possesses the highest selectivity index against Leishmania tropica among several tested antiparasitics, indicating a favorable therapeutic window [3]. Furthermore, its low potential for resistance acquisition makes it a compelling candidate for lead optimization and further preclinical development [3].

Application
Selection Property
Validation Focus
Human PK research in neglected tropical disease models
Isotopic purity & matrix-effect correction
Bioanalytical validation review; LLOQ verification in blood research matrices
Veterinary residue monitoring studies
Multi-matrix recovery consistency
Cross-matrix accuracy and precision assessment
Low-volume microsampling PK in wildlife
High sensitivity with isotope dilution
Method sensitivity verification in microsamples
Formulation stability & QC studies
USP/EP-traceable reference standard
Degradation product profiling under stress conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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